N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

GIRK1/2 activation Potency improvement ML297 benchmark

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide, commonly referenced by its Vanderbilt University probe designation VU0466551 (CAS 1448705-06-3), is a small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK) channels bearing the GIRK1 subunit. It is a second-generation urea-based compound derived from the first-in-class GIRK activator ML297 through iterative parallel synthesis and structure–activity relationship (SAR) optimization.

Molecular Formula C17H19NO3S2
Molecular Weight 349.5 g/mol
Cat. No. B12141847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide
Molecular FormulaC17H19NO3S2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
InChIInChI=1S/C17H19NO3S2/c1-13-5-2-3-7-16(13)17(19)18(11-15-6-4-9-22-15)14-8-10-23(20,21)12-14/h2-7,9,14H,8,10-12H2,1H3
InChIKeyQLQFXTRIAHQDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide (VU0466551): GIRK1/2 Channel Activator for Pain & CNS Research Procurement


N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide, commonly referenced by its Vanderbilt University probe designation VU0466551 (CAS 1448705-06-3), is a small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK) channels bearing the GIRK1 subunit. It is a second-generation urea-based compound derived from the first-in-class GIRK activator ML297 through iterative parallel synthesis and structure–activity relationship (SAR) optimization . VU0466551 preferentially activates heteromeric GIRK1/GIRK2 channels, which constitute the predominant GIRK subtype in the central nervous system, and is used as a pharmacological probe for nociception, anxiety, and neuronal excitability studies .

Why Generic GIRK Activator Substitution Fails: Quantitative Differentiation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide


GIRK channel activators exhibit divergent selectivity profiles across GIRK1/2 (neuronal), GIRK1/4 (cardiac), and homomeric GIRK2 or GIRK4 channel subtypes, meaning that potency at one subunit combination does not predict activity at another . For example, ML297 activates GIRK1/2 with an EC50 of ~160 nM but shows ~8-fold weaker activity at GIRK1/4, while VU0529331 activates homomeric GIRK2 with an EC50 of 5.1 µM and lacks GIRK1-dependence entirely . The target compound, VU0466551, was engineered to improve both potency and selectivity over these comparators, making direct substitution with earlier-generation probes or non-GIRK1-containing channel activators scientifically invalid for studies requiring selective GIRK1/2 activation .

Head-to-Head Quantitative Evidence: VU0466551 vs. ML297, VU0529331, and GAT1508 in GIRK Activation Assays


2-Fold Potency Gain Over First-in-Class ML297 at Recombinant Human GIRK1/GIRK2 Channels

VU0466551 demonstrates approximately 2-fold greater potency than the first-in-class GIRK1/2 activator ML297 in recombinant human GIRK1/GIRK2 channel activation assays . In direct comparison within the same thallium flux assay platform, VU0466551 activates GIRK1/GIRK2 with an EC50 of 70 nM versus 160 nM for ML297 . This potency gain represents a meaningful improvement for electrophysiology and in vivo studies where lower compound concentrations reduce the risk of off-target engagement at non-GIRK channels, including NaV1.7 .

GIRK1/2 activation Potency improvement ML297 benchmark

~70-Fold Superior Potency Over the Homomeric GIRK Activator VU0529331 at GIRK1/GIRK2

When compared with VU0529331, the first synthetic activator of non-GIRK1-containing (homomeric) GIRK channels, VU0466551 is approximately 70-fold more potent at GIRK1/GIRK2 heteromeric channels . VU0529331 activates GIRK1/GIRK2 with an EC50 of 5.2 µM, whereas VU0466551 achieves an EC50 of 70 nM in comparable HEK293 thallium flux assays . This massive potency differential renders VU0529331 unsuitable for experiments targeting the canonical brain GIRK1/GIRK2 heteromer, as micromolar concentrations are required for channel activation, increasing the probability of polypharmacology .

GIRK1/2 vs homomeric GIRK Potency comparison VU0529331

Demonstrated In Vivo Analgesic Efficacy Alone and in Synergistic Combination with Morphine in Murine Pain Models

VU0466551 is one of the few GIRK activators with published in vivo analgesic efficacy data in both acute and persistent pain models . Intraperitoneal administration of VU0466551 (30 mg/kg) produced statistically significant analgesic effects when dosed alone in the formalin test, and enhanced morphine-mediated analgesia in both the formalin and hot plate tests when combined with sub-maximally effective doses of morphine . This in vivo validation distinguishes VU0466551 from comparators such as GAT1508, for which in vivo pain model data is lacking, and VU0529331, which has not been characterized in analgesic paradigms .

In vivo analgesia Morphine combination Pain models

Retained GIRK1-Containing Channel Selectivity with ~10-Fold Preference for GIRK1/GIRK2 Over GIRK1/GIRK4 Cardiac Channels

VU0466551 retains the GIRK1-containing channel selectivity profile of its parent scaffold while improving the selectivity window between neuronal GIRK1/GIRK2 and cardiac GIRK1/GIRK4 channels . While ML297 originally exhibited ~6–8-fold selectivity for GIRK1/GIRK2 over GIRK1/GIRK4, the SAR campaign that produced VU0466551 yielded compounds with approximately 10-fold selectivity . In binding assays, VU0466551 activates human GIRK1/GIRK2 with an EC50 of 117 nM versus 299 nM at GIRK1/GIRK4, representing a ~2.6-fold window that, when combined with its improved potency, provides a useful selectivity margin for CNS-targeted studies .

GIRK1/2 vs GIRK1/4 selectivity Cardiac safety Subunit preference

Optimal Research and Industrial Application Scenarios for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide (VU0466551)


Preclinical Pain Research Requiring GIRK1/2-Mediated Analgesia Without Opioid Receptor Direct Agonism

VU0466551 is uniquely positioned for preclinical analgesic studies where direct GIRK1/2 activation is desired as an alternative or adjunct to μ-opioid receptor agonists. Unlike ML297, which was primarily characterized in epilepsy models, VU0466551 has published efficacy in both the formalin test (persistent inflammatory pain) and hot plate test (acute thermal nociception), and potentiated submaximal morphine analgesia in both paradigms . This makes it the GIRK activator of choice for pain research groups exploring opioid-sparing analgesic strategies.

CNS Electrophysiology and Neuronal Excitability Studies in Brain Regions Expressing GIRK1/GIRK2 Heteromers

For patch-clamp electrophysiology in hippocampal, cortical, or cerebellar slices where GIRK1/GIRK2 is the dominant subtype, VU0466551 offers nanomolar potency (EC50 70 nM) that enables robust channel activation at concentrations unlikely to engage off-target ion channels . In comparison, VU0529331 requires micromolar concentrations (~5 µM) for GIRK1/GIRK2 activation and primarily targets homomeric GIRK2/GIRK4 channels, making it unsuitable for studies of canonical brain GIRK signaling .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Targeting GIRK1-Containing Channel Selectivity

VU0466551 serves as a benchmark reference compound for SAR programs aimed at developing next-generation GIRK1/2 activators with improved selectivity over GIRK1/4 cardiac channels. Its ~10-fold scaffold-level selectivity window, combined with its well-characterized in vitro and in vivo pharmacology, provides a reproducible positive control for thallium flux screening assays and in vivo target engagement studies . Its urea-based scaffold and N-benzyl pyrazole pharmacophore also represent a validated chemical starting point for further optimization.

Opioid Combination Therapy Research and Drug-Drug Interaction Studies

The demonstrated ability of VU0466551 to enhance the analgesic efficacy of submaximal morphine doses provides a compelling rationale for its use in drug combination studies. This application scenario is particularly relevant for contract research organizations (CROs) and academic labs investigating opioid adjunct therapies, as VU0466551 is the only GIRK1/2 activator with published evidence of opioid-sparing synergy in both acute and persistent pain models .

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